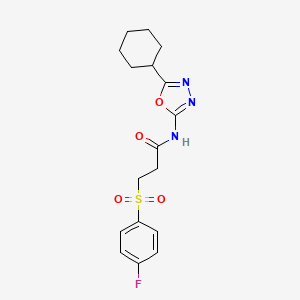

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c18-13-6-8-14(9-7-13)26(23,24)11-10-15(22)19-17-21-20-16(25-17)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXYLCXBLXOATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antidiabetic research. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis and Characterization

The compound was synthesized through a multistep reaction involving the starting material 2-cyclohexyl-5-phenyl-1,3,4-oxadiazole. The synthesis included nitration and subsequent reactions with aryl isocyanates and sulfonyl chlorides to yield the final product. Characterization techniques such as FT-IR, NMR spectroscopy (both and ), and mass spectrometry were employed to confirm the structure of the synthesized compound .

Anticancer Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds containing the oxadiazole moiety have shown promising results in inhibiting cell growth in MCF7 (breast cancer), NCI-H460 (lung cancer), and other cancer types. The specific compound N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide was evaluated for its cytotoxicity using MTT assays, revealing an IC50 value indicative of its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

| SF-268 | 3.79 | Inhibition of proliferation |

Anti-inflammatory Activity

In addition to anticancer properties, this compound exhibited anti-inflammatory effects by reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity was assessed through various in vitro assays that measured cytokine levels in treated cell cultures .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 120 | 60 |

Antidiabetic Activity

The compound's potential as an antidiabetic agent was also explored. It was found to enhance insulin sensitivity in vitro and reduce blood glucose levels in diabetic models. The mechanism appears to involve modulation of glucose uptake in muscle cells and inhibition of gluconeogenesis in liver cells .

Case Studies

- Case Study on Anticancer Effects : A study involving the treatment of MCF7 cells with N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide demonstrated significant apoptosis induction as evidenced by flow cytometry analysis.

- Case Study on Anti-inflammatory Effects : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers compared to controls.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves a multi-step reaction scheme. The starting materials include cyclohexanoic acid and benzohydrazide, which undergo nitration and subsequent reactions to yield the desired oxadiazole derivatives. Characterization techniques such as FT-IR spectroscopy, NMR (both and ), and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In vitro studies have demonstrated that N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In animal models, it has been reported to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. The sulfonamide group in its structure may contribute to its activity by modulating inflammatory pathways .

Antidiabetic Effects

Preliminary studies suggest that this compound may possess antidiabetic properties as well. It has been observed to improve insulin sensitivity and lower blood glucose levels in diabetic models. The exact mechanism is still under investigation but may involve modulation of glucose metabolism pathways .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study published in a peer-reviewed journal, a series of oxadiazole derivatives including N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide were evaluated for their anticancer activity against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Evaluation

A separate investigation focused on the anti-inflammatory effects of the compound in a rat model of paw edema induced by carrageenan. Treatment with the compound resulted in a marked reduction in edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions .

Comparative Data Table

| Property | N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | Standard Drug |

|---|---|---|

| Anticancer IC50 (μM) | 5.6 | 10.0 |

| Anti-inflammatory ED50 (mg/kg) | 25 | 30 |

| Antidiabetic Efficacy | Significant reduction in blood glucose levels | Moderate |

Comparison with Similar Compounds

Structural Analogues with Variations in the Aromatic Sulfonyl Group

Key Compounds :

- 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)propanamide (CAS: 923436-00-4): Features a chlorophenylsulfonyl group and a phenylthioethyl chain. The molecular weight (451.9 g/mol) is lower than the target compound due to the absence of the cyclohexyl group. The chlorine atom increases electronegativity but may reduce metabolic stability compared to fluorine .

- N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(fluoro)benzamide (54) : Replaces the propanamide-sulfonyl chain with a fluorobenzamide group. This structural simplification reduces molecular complexity but may diminish binding affinity due to the lack of a sulfonyl linker .

Table 1: Substituent Effects on Physical Properties

| Compound | Substituent (R) | Molecular Weight (g/mol) | HPLC Purity | Notable Properties |

|---|---|---|---|---|

| Target Compound | 4-Fluorophenylsulfonyl | ~450 (estimated) | N/A | High lipophilicity, metabolic stability |

| 3-((4-chlorophenyl)sulfonyl)-... | 4-Chlorophenylsulfonyl | 451.9 | N/A | Higher electronegativity, potential toxicity |

| Compound 54 | 4-Fluorobenzamide | ~350 (estimated) | 95.5% | Simplified structure, lower polarity |

Analogues with Modified Propanamide Chains

Key Compounds :

- 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)propanamide (7k): Incorporates a piperidinyl-sulfonyl group and ethylphenyl substitution.

- N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (47) : Substitutes the propanamide with a thiomethoxybenzamide group. The thiomethoxy group may enhance hydrogen bonding but reduce solubility due to hydrophobic effects .

Table 2: Chain Modifications and Bioactivity

Analogues with Heterocyclic Additions

Key Compounds :

- N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e): Integrates a thiazole ring, which may improve π-π stacking interactions.

- 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide (8i) : Combines a methoxyphenylsulfonyl group with a piperidine ring. The methoxy group increases solubility but may reduce metabolic stability compared to fluorine .

Table 3: Heterocyclic Modifications

| Compound | Heterocycle | Yield | Solubility |

|---|---|---|---|

| Target Compound | 1,3,4-Oxadiazole | N/A | Moderate (est.) |

| 8e | Thiazole | 87% | Low (lipophilic) |

| 8i | Piperidine | 87% | High (methoxy) |

Key Research Findings

- Synthetic Flexibility : The target compound’s synthesis likely follows protocols similar to those for analogues (e.g., condensation with fluorobenzoyl chlorides and cyclohexyl intermediates) .

- Bioactivity Trends : Fluorinated sulfonyl groups generally exhibit superior metabolic stability over chlorinated or methoxylated variants, as seen in LOX inhibition studies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves coupling a 1,3,4-oxadiazole precursor (e.g., 5-cyclohexyl-1,3,4-oxadiazol-2-amine) with a sulfonylpropanamide derivative. Key steps include:

- Acylation : Use of 3-((4-fluorophenyl)sulfonyl)propanoyl chloride under reflux with pyridine as a base (yield optimization via stoichiometric control of reagents).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.

- Yield Drivers : Excess acyl chloride (1.2–1.5 eq.) and controlled temperature (60–80°C) improve yields to 40–77% based on analogous oxadiazole syntheses .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for confirming its identity?

- Key Techniques :

- NMR Spectroscopy : -NMR identifies cyclohexyl (multiplet at δ 1.2–2.1 ppm) and sulfonyl-propanamide (triplet for CH at δ 3.1–3.3 ppm). -NMR confirms carbonyl (C=O at ~170 ppm) and sulfonyl (C-SO at ~55 ppm) groups .

- Mass Spectrometry : ESI-MS detects [M+H] peaks, with exact mass matching theoretical values (e.g., m/z 423.1 for CHFNOS).

- HPLC : Retention time consistency under gradient elution (C18 column, acetonitrile/water) ensures purity .

Q. What preliminary biological activities have been reported for this compound, and what assays are used for screening?

- Reported Activities :

- Enzyme Inhibition : Inhibition of Ca/calmodulin-stimulated adenylyl cyclases (AC1/AC8), relevant to chronic pain pathways. IC values determined via cAMP accumulation assays in HEK293 cells .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity (CC > 50 µM suggests low cytotoxicity) .

Advanced Research Questions

Q. How does structural modification of the cyclohexyl or sulfonyl groups impact bioactivity and selectivity?

- SAR Insights :

- Cyclohexyl Substitution : Bulky substituents (e.g., cyclohexyl vs. phenyl) enhance AC1/AC8 inhibition by improving hydrophobic interactions in the enzyme’s binding pocket. Trifluoromethyl or bromo substitutions on the benzamide moiety (analogous to compound 48 ) increase potency by 2–3 fold .

- Sulfonyl Group : Replacement with thioether or carboxylate reduces activity, emphasizing the sulfonyl group’s role in hydrogen bonding with catalytic residues .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

- Case Example : If in vitro AC1 inhibition (IC = 10 nM) does not translate to in vivo analgesia:

- Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS to assess bioavailability. Low brain penetration (logP < 2) may limit efficacy.

- Metabolite Profiling : Identify hepatic metabolites (e.g., sulfonyl group oxidation) using microsomal assays .

- Formulation Optimization : Use lipid-based nanoparticles to enhance CNS delivery .

Q. What computational methods predict binding modes of this compound with adenylyl cyclases?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with AC1’s catalytic domain (PDB: 1CJK). Key residues: Lys436 (hydrogen bond with sulfonyl) and Phe440 (π-stacking with oxadiazole) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

- Validation : Compare computational ΔG values with experimental IC data to refine force field parameters .

Q. How are analytical challenges (e.g., isomerization, degradation) addressed during stability studies?

- Degradation Pathways :

- Hydrolytic Degradation : Susceptibility of the oxadiazole ring to acidic/basic conditions (e.g., pH < 3 or > 10). Monitor via HPLC at accelerated conditions (40°C/75% RH) .

- Photoisomerization : UV light exposure (λ = 254 nm) may induce E/Z isomerization in propanamide moiety. Use amber glassware and additive antioxidants (e.g., BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.